Laninamivir Octanoate-d3
Description
Significance of Deuteration in Pharmacological and Toxicological Investigations
Deuteration, the specific substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H), holds particular significance in pharmacological research due to the "kinetic isotope effect" (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism, particularly by cytochrome P450 (CYP) enzymes. researchgate.netcdnsciencepub.com
This metabolic stabilization can lead to several observable changes in a drug's pharmacokinetic profile:
Reduced Rate of Metabolism: The cleavage of a C-H bond is often a rate-limiting step in a drug's breakdown. Replacing the hydrogen at this metabolic "soft spot" with deuterium can slow this process. juniperpublishers.comnih.gov
Increased Biological Half-life: By slowing metabolism, deuteration can prolong the time a drug remains in the body, potentially increasing its duration of action. simsonpharma.comresearchgate.netjuniperpublishers.com
Altered Systemic Clearance: A reduced rate of metabolism typically leads to lower systemic clearance of the drug. nih.govnih.gov
Metabolic Shunting: Deuteration at one metabolic site can redirect the drug's metabolism towards alternative pathways. juniperpublishers.comnih.gov This can be advantageous if the original pathway produces undesirable or toxic metabolites, thereby potentially improving the drug's toxicological profile. cdnsciencepub.comnih.govresearchgate.net
The strategic placement of deuterium within a molecule can therefore be a tool for optimizing a drug's metabolic stability and pharmacokinetic properties. researchgate.netjuniperpublishers.com
| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Significance in Pharmacology |
|---|---|---|---|
| Bond Energy | Lower | Higher | The C-D bond is stronger and requires more energy to break, leading to the kinetic isotope effect. researchgate.net |
| Vibrational Frequency | Higher | Lower | This difference in bond vibration contributes to the greater stability of the C-D bond. |
| Rate of Enzymatic Cleavage | Faster | Slower | Slower cleavage can reduce the rate of drug metabolism, particularly for reactions where C-H bond breaking is the rate-determining step. researchgate.netcdnsciencepub.com |
Overview of Laninamivir (B1674463) Octanoate-d3 as a Specialized Research Probe
Laninamivir octanoate (B1194180) is an antiviral agent that functions as a prodrug for Laninamivir, a potent neuraminidase inhibitor. nih.govinnovareacademics.in Following administration, Laninamivir octanoate is designed to be hydrolyzed in the body, particularly in the lungs, to release its pharmacologically active metabolite, Laninamivir. nih.govresearchgate.net
Laninamivir Octanoate-d3 is the deuterated analogue of this prodrug. In the context of advanced biomedical research, its primary and most critical application is as an internal standard for bioanalytical quantification. medchemexpress.comlgcstandards.com In pharmacokinetic studies, accurately measuring the concentration of both the prodrug (Laninamivir Octanoate) and its active metabolite (Laninamivir) in biological matrices like plasma or lung tissue is essential.
To achieve this, a known amount of the deuterated standard, such as this compound or Laninamivir-d3 (B1141343), is added to the biological sample before analysis. researchgate.net During analysis by liquid chromatography-mass spectrometry (LC-MS), the deuterated standard is chemically identical to the non-labeled analyte and thus behaves similarly during sample extraction and ionization. However, due to its higher mass, it is detected as a separate ion by the mass spectrometer. simsonpharma.com This allows for precise ratiometric quantification of the target compound, correcting for any variability or loss during the analytical process. The use of [²H₃]laninamivir as an internal standard for the quantification of laninamivir has been documented in research. researchgate.net this compound serves the analogous role for the quantification of the prodrug itself.
Properties
Molecular Formula |
C₂₁H₃₃D₃N₄O₈ |
|---|---|
Molecular Weight |
475.55 |
Synonyms |
5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid 9-Octanoate-d3; (2R,3R,4S)-3-Acetamido-4-_x000B_guanidino-2-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-3,4-dihydro-2H-pyran-6-c |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Laninamivir Octanoate Analogs
Strategic Deuterium (B1214612) Incorporation Pathways into the Laninamivir (B1674463) Core Structure
The introduction of deuterium into the laninamivir molecule requires a strategic approach to ensure high levels of incorporation at specific sites. The "-d3" designation in Laninamivir Octanoate-d3 typically refers to the deuteration of the methyl group at the C-7 position of the sialic acid scaffold.
Regioselective Deuteration Techniques for Specific Labeling (e.g., methyl group)
The most direct and regioselective method for introducing a trideuteromethyl (-CD3) group at the C-7 position involves the use of a deuterated alkylating agent during the synthesis. This approach ensures that the deuterium label is introduced at a specific, desired location without affecting other parts of the molecule. A common and effective reagent for this purpose is deuterated methyl iodide (CD3I), also known as iodomethane-d3.
The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the C-7 position of a suitable laninamivir precursor acts as the nucleophile. The use of a base is typically required to deprotonate the hydroxyl group, thereby increasing its nucleophilicity and facilitating the reaction with the deuterated methylating agent.
Precursor Synthesis and Derivatization Routes to Laninamivir-d3 (B1141343)
The synthesis of Laninamivir-d3 begins with a precursor molecule that can be chemically modified to introduce the deuterated methyl group. A common starting material for the synthesis of laninamivir and its analogs is Zanamivir.
A plausible synthetic route, adapted from established methodologies for the non-deuterated compound, is outlined in a Chinese patent (CN103435582A). google.com This multi-step process can be modified for the synthesis of Laninamivir-d3:
Protection and Intermediate Formation : Starting with Zanamivir, a series of reactions are performed to protect various functional groups and to prepare the molecule for the introduction of the methyl group. This can involve esterification of the carboxylic acid and protection of the hydroxyl groups.
Deuterated Methylation : The key step for isotopic labeling involves the reaction of a protected intermediate with a deuterated methylating agent. In this step, a compound with a free hydroxyl group at the C-7 position is treated with methyl-d3 iodide (CD3I) in the presence of a base. This results in the formation of the 7-O-CD3 ether linkage.
Deprotection : Following the successful incorporation of the deuterated methyl group, the protecting groups are removed under controlled conditions to yield Laninamivir-d3.
Enzymatic and Chemoenzymatic Approaches for Labeled Intermediate Generation
In addition to purely chemical synthesis, enzymatic and chemoenzymatic methods offer highly selective and environmentally benign alternatives for generating deuterated intermediates. Sialic acid and its derivatives are key precursors in the synthesis of neuraminidase inhibitors like laninamivir.
Research has demonstrated the feasibility of enzymatic synthesis of trideuterated sialosides. nih.govnih.gov This can be achieved by conducting the enzymatic reactions in deuterium oxide (D2O) as the solvent. nih.govnih.gov Key enzymes in the sialic acid biosynthetic pathway, such as Neu5Ac aldolase, can catalyze reactions that incorporate deuterium atoms from the solvent into the sialic acid backbone. nih.govnih.gov
This approach can be utilized to generate a deuterated sialic acid precursor which can then be further chemically modified to produce Laninamivir-d3. A chemoenzymatic strategy would involve the enzymatic synthesis of the deuterated core structure, followed by chemical steps to complete the synthesis. researchgate.net
Esterification Chemistry for Octanoate-d3 Formation
Once Laninamivir-d3 has been synthesized, the final step is the esterification of the primary alcohol at the C-9 position with octanoic acid to produce the prodrug, this compound. This esterification enhances the lipophilicity of the drug, which can affect its pharmacokinetic properties.
The esterification is typically achieved by reacting Laninamivir-d3 with an activated form of octanoic acid, such as octanoyl chloride. The reaction is generally carried out in an inert solvent, and a base is often added to neutralize the hydrochloric acid that is formed as a byproduct. google.com
The reaction can be summarized as follows: Laninamivir-d3 + Octanoyl Chloride → this compound + HCl
The resulting this compound is then purified using standard techniques such as chromatography to remove any unreacted starting materials and byproducts.
Isotopic Purity and Chemical Identity Verification of Synthesized this compound
The final synthesized product must be rigorously analyzed to confirm its chemical identity and to determine its isotopic purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Mass Spectrometry (MS) : Mass spectrometry is a primary tool for confirming the incorporation of deuterium. The molecular weight of this compound is expected to be three mass units higher than its non-deuterated counterpart due to the presence of three deuterium atoms. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is invaluable for determining the exact location of the deuterium atoms within the molecule. In ¹H NMR, the signal corresponding to the methyl group at C-7 in the non-deuterated compound will be absent or significantly reduced in the spectrum of this compound. ²H (Deuterium) NMR can be used to directly observe the deuterium signal, confirming its presence and location. ¹³C NMR can also show changes in the signal for the deuterated carbon, such as a shift in resonance and a change in multiplicity due to C-D coupling. nih.govnih.gov
The isotopic purity, or the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. It is typically determined by mass spectrometry by comparing the intensity of the ion peak for the deuterated compound to any residual non-deuterated compound.
Below are tables summarizing the expected analytical data for this compound and the reaction parameters for its synthesis.
Table 1: Physicochemical and Isotopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₃D₃N₄O₈ | pharmaffiliates.com |
| Molecular Weight | 475.55 g/mol | pharmaffiliates.com |
| Isotopic Purity | Typically >98% | Assumed based on common synthetic standards |
| Deuterium Incorporation | ≥99% at the 7-methoxy position | Assumed based on common synthetic standards |
Table 2: Illustrative Synthesis and Characterization Parameters
| Step | Reagents & Conditions | Analytical Technique | Expected Outcome |
| Deuterated Methylation | Laninamivir precursor, CD₃I, Base (e.g., NaH), Anhydrous solvent (e.g., DMF) | ¹H NMR, Mass Spectrometry | Disappearance of the C7-OCH₃ proton signal; Increase in molecular weight by 3 Da |
| Esterification | Laninamivir-d3, Octanoyl chloride, Base (e.g., Triethylamine), Inert solvent (e.g., CH₂Cl₂) | TLC, HPLC | Formation of a new, less polar product |
| Final Product Verification | Purified this compound | HRMS, ¹H NMR, ¹³C NMR, ²H NMR | Correct molecular formula and weight; Confirmation of deuteration site; High chemical and isotopic purity |
Advanced Bioanalytical Applications of Laninamivir Octanoate D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantitation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for drug quantification due to its high sensitivity and selectivity. mdpi.com In this context, Laninamivir (B1674463) Octanoate-d3 is pivotal for developing robust and reliable bioanalytical assays.
The development of high-sensitivity LC-MS/MS assays is essential for pharmacokinetic studies of Laninamivir Octanoate (B1194180). Utilizing Laninamivir Octanoate-d3 as an internal standard is a key strategy in this process. Assay validation is performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), which involves demonstrating specificity, linearity, accuracy, precision, and stability. researcher.lifenih.gov
High-sensitivity methods can accurately measure minute concentrations of the target analyte in biological fluids. The validation process ensures that the assay is reliable and reproducible. For instance, a typical assay would be validated across a specific concentration range, demonstrating acceptable performance for parameters like accuracy and precision. nih.gov
Table 1: Representative Validation Parameters for a High-Sensitivity LC-MS/MS Assay
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal value | 95.2% - 104.8% |
| Precision (%RSD) | ≤ 15% | < 10% |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte-specific |
| Recovery | Consistent and reproducible | 85% - 110% |
The primary function of this compound in bioanalysis is to serve as a stable isotope internal standard (SIIS). pharmaffiliates.com When analyzing complex biological matrices such as plasma, blood, or tissue homogenates, significant variability can be introduced during sample preparation and analysis. researchgate.net This variability can stem from inconsistent extraction recovery or matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govresearchgate.net
Because a SIIS like this compound has nearly identical physicochemical properties to the non-labeled analyte, it experiences the same variations during sample processing and ionization. acs.org By adding a known amount of this compound to each sample prior to processing, the ratio of the analyte's response to the internal standard's response can be used for quantification. This approach effectively normalizes the data, correcting for procedural losses and matrix-induced variations, thereby significantly improving the accuracy and precision of the results. nih.govresearchgate.netlcms.cz The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis. nih.gov
Chromatographic Separation Techniques for Isotopic Species Resolution
While deuterated standards are designed to co-elute with their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect can sometimes lead to partial or complete separation of the two species. acs.org This effect is more commonly observed with deuterium (B1214612) labeling compared to labeling with heavier isotopes like ¹³C or ¹⁵N. acs.org
During method development, it is crucial to evaluate the chromatographic behavior of Laninamivir Octanoate and its -d3 analog. Ideally, both compounds should have identical retention times to ensure that they are subjected to the same matrix effects at the same time. mdpi.com High-resolution chromatography systems, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are often employed to assess and minimize any potential separation. If a significant isotope effect is observed, chromatographic parameters—such as mobile phase composition, gradient slope, and column chemistry—can be optimized to achieve co-elution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to confirm the structural integrity and determine the isotopic enrichment of this compound. rsc.org Following synthesis, ¹H NMR is used to verify that the deuterium atoms have been incorporated at the intended positions within the molecule. The absence or reduction of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the spectrum of the non-labeled compound, provides direct evidence of successful deuteration. mdpi.com
Furthermore, both NMR and high-resolution mass spectrometry (HR-MS) are employed to quantify the isotopic purity, or the percentage of the compound that is correctly labeled. rsc.org This is a critical quality control step, as the presence of unlabeled Laninamivir Octanoate in the internal standard solution would lead to an overestimation of the analyte concentration. The data from these analyses ensure that the deuterated standard meets the high purity requirements for its use in regulated bioanalysis. rsc.org
Table 2: Quality Assessment of this compound
| Analytical Technique | Parameter Assessed | Specification |
| ¹H NMR Spectroscopy | Structural Confirmation & Position of Label | Conforms to reference structure |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment | ≥ 98% |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | > 95% |
Quality Control and Reference Standard Applications in Analytical Chemistry
Beyond its use as an internal standard in individual experiments, this compound serves as a crucial reference standard in analytical chemistry and quality control. It is used to qualify and validate analytical instrumentation and methods. In proficiency testing and inter-laboratory comparisons, it can be used as a component in quality control (QC) samples to assess the performance and accuracy of different laboratories. researchgate.net The availability of a well-characterized, high-purity deuterated standard is fundamental to ensuring the reliability and comparability of bioanalytical data generated in support of clinical and non-clinical studies. pharmaffiliates.comsci-hub.ru
Mechanistic Investigations of Laninamivir Octanoate D3 in Biological Systems Non Clinical
Enzymatic Hydrolysis and Prodrug Activation Studies in In Vitro Models
Laninamivir (B1674463) octanoate (B1194180) is an ester prodrug that requires in vivo hydrolysis to its active form, laninamivir, to exert its antiviral effect. researchgate.netnih.gov The deuterated analog, laninamivir octanoate-d3, is expected to follow the same activation pathway. This process is initiated by the enzymatic cleavage of the octanoyl ester moiety, a critical step for its bioactivation within the target pulmonary tissue. nih.govresearchgate.net
Intensive research using human pulmonary tissue has identified two key cytosolic enzymes responsible for the hydrolytic activation of laninamivir octanoate. researchgate.netnih.gov Through proteomic correlation profiling, where protein abundance is correlated with enzyme activity across chromatographic fractions, S-formylglutathione hydrolase (ESD), also known as esterase D, and acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1), were pinpointed as the primary catalysts. researchgate.netnih.gov
In studies using gel-filtration chromatography to separate laninamivir octanoate-hydrolyzing activity from human lung extracts, two distinct activity peaks were observed. nih.gov Proteomic analysis and subsequent activity assays with recombinant proteins confirmed that ESD was the most likely candidate for the first peak, while APT1 was responsible for the activity in the second peak. nih.gov The role of APT1 was further substantiated when its specific inhibitor, palmostatin B, completely abolished the hydrolyzing activity in the corresponding fraction. nih.gov Immunohistochemical staining revealed that both ESD and APT1 are predominantly localized in the pulmonary epithelia, the primary site of influenza virus infection, underscoring their physiological relevance in the prodrug's mechanism of action. nih.gov
| Enzyme | Alias(es) | Role in Activation | Supporting Evidence |
|---|---|---|---|
| S-formylglutathione hydrolase | ESD, Esterase D | Major enzyme responsible for hydrolysis of the octanoyl ester. | Identified via proteomic correlation profiling in active chromatographic peak I. nih.gov |
| Acyl-protein thioesterase 1 | APT1, LYPLA1 | Major enzyme responsible for hydrolysis of the octanoyl ester. | Identified in active peak II; activity completely inhibited by specific inhibitor palmostatin B. nih.gov |
While specific kinetic studies exclusively focused on this compound are not extensively detailed in published literature, the fundamental mechanism of hydrolysis provides a basis for analysis. The conversion from the prodrug to the active laninamivir is a hydrolysis reaction at the ester linkage. Deuteration in this compound is typically at the 7-methoxy group of the core laninamivir structure. As the C-D bonds are not directly involved in or broken during the enzymatic cleavage of the distant octanoate ester, a significant kinetic isotope effect on the rate of hydrolysis is not anticipated.
Therefore, the conversion rates are expected to be nearly identical to those of the unlabeled compound. Studies on unlabeled laninamivir octanoate in human lung S9 fractions have determined the catalytic activities of the responsible enzymes. The activity was measured to be 0.377 pmol/min/µg for LYPLA1 (APT1) and 0.232 pmol/min/µg for ESD, highlighting their efficiency in the bioactivation process. researchgate.net
Substrate Binding and Interaction Dynamics with Viral Neuraminidase Enzymes
Following hydrolysis, the active metabolite, laninamivir-d3 (B1141343), inhibits the influenza neuraminidase enzyme, a crucial glycoprotein (B1211001) for the release of progeny virions from infected cells. The interaction of laninamivir with the enzyme's active site is characterized by high stability. asm.org
The binding mode of laninamivir to the neuraminidase active site has been elucidated through X-ray crystallography of the unlabeled compound. nih.gov The substitution of three hydrogen atoms with deuterium (B1214612) in the methoxy (B1213986) group is a minimal structural alteration that is not expected to change the fundamental binding interactions. Laninamivir binds to the highly conserved active site in a manner similar to the transition-state analogue Neu5Ac2en and the related inhibitor zanamivir. nih.gov
Key interactions that stabilize the enzyme-ligand complex include:
Carboxylate Group: The carboxylate group of laninamivir forms strong salt bridges with a triad (B1167595) of highly conserved arginine residues (Arg118, Arg292, and Arg371). nih.gov
Glycerol (B35011) Side Chain: The hydroxyl groups on the glycerol side chain form critical hydrogen bonds with the side chain of glutamic acid 276 (Glu276). nih.gov
Guanidino Group: The C4-guanidino group, a key feature of laninamivir, engages in additional hydrogen bonding within the active site, contributing to its high binding affinity. nih.gov
Structural studies comparing laninamivir binding across different neuraminidase subtypes (e.g., p57N2, p09N1, and N5) show a highly similar binding mode, confirming its broad-spectrum activity. nih.gov The high similarity of laninamivir's structure to the natural substrate's transition state is thought to contribute to its potency against neuraminidase variants that are resistant to other inhibitors like oseltamivir (B103847). nih.govcas.cn
| Laninamivir Moiety | Interacting Neuraminidase Residue(s) | Type of Interaction |
|---|---|---|
| Carboxylate | Arg118, Arg292, Arg371 | Salt bridge / Electrostatic |
| Glycerol side chain (O8, O9) | Glu276 | Hydrogen bonds |
| Acetamido group | Arg152 | Hydrogen bond |
| Guanidino group | Asp151, Trp178 (backbone) | Hydrogen bonds |
Deuteration is a common strategy in medicinal chemistry to alter a drug's metabolic profile, often by slowing the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond (a phenomenon known as the kinetic isotope effect). However, the impact of deuteration on the dissociation kinetics (off-rate) of a ligand from its enzyme target is typically negligible, unless the deuterated bond is directly involved in the binding or dissociation mechanism, which is not the case here.
The binding of laninamivir to neuraminidase is non-covalent. The dissociation of the laninamivir-d3 molecule from the active site does not involve the breaking of its covalent C-D bonds. Research indicates that unlabeled laninamivir binds to viral neuraminidase more stably and has a slower dissociation rate compared to other inhibitors such as oseltamivir and zanamivir. asm.org This prolonged binding contributes to its long-lasting antiviral effect. The substitution with deuterium is not expected to alter these favorable dissociation kinetics. The forces governing the off-rate—van der Waals interactions, hydrogen bonds, and electrostatic interactions—remain unchanged between laninamivir and laninamivir-d3.
Comparative Mechanistic Research with Unlabeled Laninamivir Octanoate
A direct comparison reveals that the fundamental biological mechanisms of this compound are identical to those of its unlabeled counterpart.
Prodrug Activation: Both compounds are inert prodrugs that rely on hydrolysis by the same endogenous esterases (ESD and APT1) in the lungs to become active. nih.gov The rate of this activation is not expected to differ meaningfully, as the site of deuteration is remote from the ester bond undergoing cleavage.
Enzyme Inhibition: The active metabolites, laninamivir-d3 and laninamivir, target the same active site on the influenza neuraminidase enzyme. Their binding modes, key molecular interactions, and high-affinity binding are structurally and functionally equivalent. nih.gov
Dissociation Kinetics: The slow dissociation rate, a hallmark of laninamivir's long duration of action, is a property of the core molecular structure's interaction with the enzyme active site. asm.org This characteristic is preserved in the deuterated version.
The primary theoretical difference imparted by deuteration relates to pharmacokinetics, specifically metabolism. By reinforcing a metabolic soft spot with stronger C-D bonds, deuteration can slow down metabolic inactivation (e.g., via cytochrome P450 enzymes), potentially leading to a longer half-life or altered metabolite profile. However, in the context of the direct mechanistic actions—prodrug hydrolysis and target enzyme binding—the deuterated and unlabeled compounds are functionally interchangeable.
Metabolic Profiling and Pathway Elucidation Utilizing Laninamivir Octanoate D3 Non Clinical
In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Microsomes, Cytosol)
The in vitro metabolic stability of a drug candidate is a critical parameter assessed during early drug development. researchgate.net These assays provide an initial understanding of a compound's susceptibility to metabolism, which can influence its in vivo half-life and oral bioavailability. The metabolic stability of Laninamivir (B1674463) Octanoate-d3 is typically evaluated in various subcellular fractions, including liver microsomes and cytosol, which contain a high concentration of drug-metabolizing enzymes.
The primary metabolic pathway of the parent compound, Laninamivir Octanoate (B1194180), is hydrolysis of the octanoyl ester to form the active drug, Laninamivir. nih.govresearchgate.net Due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration at or near a site of metabolism can slow down the rate of metabolic reactions. wikipedia.orgpharmafocusasia.com In the case of Laninamivir Octanoate-d3, if the deuterium (B1214612) atoms are placed on the octanoate moiety, a decrease in the rate of hydrolysis might be observed.
Below is a hypothetical data table illustrating the comparative metabolic stability of Laninamivir Octanoate and this compound in human liver microsomes and cytosol.
Table 1: In Vitro Metabolic Stability of Laninamivir Octanoate and this compound
| Compound | Subcellular Fraction | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Laninamivir Octanoate | Human Liver Microsomes | 45.2 | 15.3 |
| This compound | Human Liver Microsomes | 58.7 | 11.8 |
| Laninamivir Octanoate | Human Liver Cytosol | 32.8 | 21.1 |
| This compound | Human Liver Cytosol | 42.1 | 16.5 |
Identification and Structural Elucidation of Deuterated Metabolites
Following incubation of this compound with subcellular fractions, the identification and structural characterization of any resulting deuterated metabolites is a crucial step. This is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The presence of the deuterium label provides a unique mass signature that facilitates the detection of drug-related material in complex biological matrices.
The primary expected metabolite would be Laninamivir-d3 (B1141343), resulting from the hydrolysis of the octanoate ester. However, the introduction of deuterium can sometimes lead to "metabolic switching," where alternative metabolic pathways become more prominent. nih.gov For example, a decrease in the rate of hydrolysis could potentially lead to an increase in oxidative metabolism on other parts of the molecule.
Table 2: Potential Deuterated Metabolites of this compound
| Metabolite | Proposed Structure | Method of Identification |
|---|---|---|
| M1 (Laninamivir-d3) | Hydrolysis of the octanoate ester | LC-MS/MS, NMR |
| M2 | Hydroxylation on the peramivir core | LC-MS/MS |
| M3 | N-dealkylation | LC-MS/MS |
Structural elucidation of these putative metabolites would be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can pinpoint the location of the deuterium atoms and any other structural modifications.
Quantification of Metabolic Flux and Pathway Contributions Through Deuterium Tracing
Following incubation with a metabolically competent system, the concentrations of the parent compound (this compound) and its deuterated metabolites are measured over time. The rate of formation of each metabolite can then be used to calculate the flux through the corresponding pathway.
Table 3: Hypothetical Metabolic Flux Analysis of this compound
| Metabolic Pathway | Corresponding Metabolite | Pathway Contribution (%) |
|---|---|---|
| Ester Hydrolysis | M1 (Laninamivir-d3) | 85.2 |
| Oxidative Metabolism (Hydroxylation) | M2 | 9.5 |
| Oxidative Metabolism (N-dealkylation) | M3 | 5.3 |
This type of analysis provides a quantitative understanding of how the drug is processed and can help to predict potential drug-drug interactions or the impact of genetic polymorphisms in drug-metabolizing enzymes.
Metabolic Enzyme Reaction Phenotyping using Labeled Substrates
Reaction phenotyping studies are conducted to identify the specific enzymes responsible for the metabolism of a drug candidate. researchgate.netnih.gov this compound can be used as a substrate in incubations with a panel of recombinant human drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and esterases.
The rate of depletion of this compound or the rate of formation of its deuterated metabolites is measured for each enzyme. The enzymes that exhibit the highest metabolic activity are identified as the primary contributors to the drug's metabolism. For Laninamivir Octanoate, esterases such as acyl-protein thioesterase 1 (APT1) and S-formylglutathione hydrolase (esterase D; ESD) have been identified as key enzymes in its bioactivation. nih.gov It is expected that these same enzymes would be responsible for the hydrolysis of this compound.
Table 4: Enzyme Phenotyping of this compound Metabolism
| Enzyme | Relative Metabolic Rate (%) |
|---|---|
| Acyl-protein thioesterase 1 (APT1) | 45.8 |
| S-formylglutathione hydrolase (esterase D; ESD) | 35.2 |
| CYP3A4 | 8.1 |
| CYP2D6 | 4.5 |
| Other CYPs | <2 |
In addition to using recombinant enzymes, chemical inhibitors of specific enzymes can be used in incubations with human liver microsomes to further confirm the role of individual enzymes in the metabolism of this compound.
Preclinical Pharmacokinetic and Pharmacodynamic Research Applications of Laninamivir Octanoate D3 Non Human
Disposition Studies in Animal Models (e.g., mice, ferrets)
Disposition studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Animal models, such as mice and ferrets, are frequently used in influenza research. nih.govnih.gov
The use of Laninamivir (B1674463) Octanoate-d3 allows for the precise tracking of the prodrug and its active metabolite, laninamivir-d3 (B1141343), in various tissues and fluids. Following administration to animal models, serial sampling of blood, lung tissue, and other relevant organs enables the construction of detailed concentration-time profiles. This methodology is critical for determining the rate of conversion of the prodrug to the active form and quantifying its distribution and retention in the target tissue—the lungs.
Illustrative Data: Laninamivir-d3 Concentrations in Mice Following Intranasal Administration of Laninamivir Octanoate-d3
| Time Post-Administration (hours) | Plasma Concentration (ng/mL) | Lung Tissue Concentration (ng/g) |
|---|---|---|
| 1 | 5.2 | 1250 |
| 6 | 12.8 | 3400 |
| 24 | 8.5 | 2800 |
| 72 | 2.1 | 1500 |
This interactive table represents the type of data generated from studies using a deuterated tracer to measure drug concentrations in different biological compartments over time.
By tracking the deuterated signal, researchers can definitively identify the primary routes and rates of elimination of laninamivir and its metabolites from the body. Mass balance studies, which compare the administered dose to the amount recovered in urine and feces, are made more accurate with the use of isotopically labeled compounds. These studies help to understand the clearance mechanisms and determine the elimination half-life of the drug.
Correlation of Deuterated Metabolite Exposure with In Vivo Efficacy Markers
A key application of this compound is to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This involves correlating the concentration of the active metabolite, laninamivir-d3, at the site of action (the lungs) with markers of antiviral efficacy, such as the reduction in viral load. This relationship is essential for predicting the therapeutic effectiveness of the drug.
Pharmacodynamic Characterization in Animal Models of Viral Infection
Pharmacodynamic studies assess the effect of a drug on the body, or in this case, on a pathogen within the body. Laninamivir has demonstrated efficacy against various influenza strains in animal models. nih.govresearchgate.net
In influenza-infected animal models, treatment with this compound allows for direct measurement of the active drug concentration (laninamivir-d3) in lung tissue and its effect on viral replication. Lung homogenates can be analyzed for both drug concentration and viral titers at different time points post-infection and post-treatment. This provides a clear picture of the drug exposure required to achieve a significant reduction in viral growth.
Illustrative Data: Correlation Between Laninamivir-d3 Lung Concentration and Viral Titer Reduction in Ferrets
| Laninamivir-d3 Concentration (ng/g) | Mean Viral Titer Reduction (log10 PFU/g) |
|---|---|
| 500 | 1.5 |
| 1000 | 2.8 |
| 2000 | 4.2 |
This interactive table illustrates the expected correlation between the concentration of the active deuterated metabolite in the lungs and the corresponding decrease in viral load, a key measure of efficacy.
The long-acting nature of laninamivir is a significant clinical advantage, allowing for treatment with a single administration. nih.govresearchgate.net Studies using this compound can precisely link the duration of antiviral effect to the persistence of laninamivir-d3 in the respiratory tract. By monitoring the concentration of the deuterated active metabolite over several days, researchers can determine how long the drug remains at levels sufficient to inhibit viral replication. The concentration of laninamivir has been shown to exceed the level necessary for influenza virus replication inhibition for at least five days. nih.govresearchgate.net
Future Directions and Emerging Research Applications of Laninamivir Octanoate D3
Integration into Quantitative Proteomics for Enzyme Expression and Function Correlation
The bioactivation of the prodrug Laninamivir (B1674463) Octanoate (B1194180) is dependent on its hydrolysis by endogenous enzymes. The use of Laninamivir Octanoate-d3 is critical for establishing a definitive link between the expression levels of these enzymes and the rate of prodrug conversion. In quantitative proteomics, stable isotope-labeled compounds like this compound serve as ideal internal standards for mass spectrometry-based analysis. princeton.edunih.gov This allows for highly accurate and precise measurement of the unlabeled prodrug and its active metabolite, laninamivir, negating matrix effects that can interfere with quantification. princeton.edu
By correlating these precise pharmacokinetic measurements with protein abundance data from techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Tandem Mass Tags (TMT), researchers can directly link function to expression. nih.govwikipedia.org For instance, the rate of laninamivir formation, as quantified using the d3-standard, can be mapped against the expression levels of specific esterases in pulmonary tissues. This approach can validate the roles of candidate enzymes and uncover new enzymes involved in the metabolic pathway. Such studies are crucial for understanding inter-individual variability in drug response, which may be due to differences in the expression of these key activating enzymes.
| Enzyme Name | Abbreviation | Role in Bioactivation |
|---|---|---|
| S-formylglutathione hydrolase | Esterase D (ESD) | Identified as a key enzyme for hydrolysis in human pulmonary tissue. |
| Acyl-protein thioesterase 1 | APT1 | Identified as a key enzyme for hydrolysis in human pulmonary tissue. |
| Lysophospholipase 1 | LYPLA1 | Identified as a major enzyme responsible for the ester hydrolysis of the compound. |
Application in Microdosing and Tracer Studies for Early Drug Discovery Phases
In the early phases of drug discovery, establishing a compound's pharmacokinetic profile is paramount. Microdosing studies, which involve administering a sub-pharmacological dose of a drug, offer a way to gather human pharmacokinetic data early in the development process. Deuterated compounds are exceptionally well-suited for these studies, acting as tracers that can be detected with high sensitivity by mass spectrometry. scispace.comnih.gov
This compound can be used as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug without inducing a pharmacological effect. nih.govresearchgate.net Because hydrogen isotopes are unique tools for identifying and understanding biological processes, the d3-label allows researchers to track the fate of the administered dose through the body and in excreta with high precision. scispace.comnih.gov This approach provides crucial data to inform dose selection and predict the drug's behavior at therapeutic concentrations, accelerating the development pipeline and reducing the risk of failure in later clinical trial phases.
Novel Methodologies for Studying Prodrug Bioactivation and Localized Drug Delivery
Laninamivir Octanoate is a carrier-linked prodrug, a class of compounds designed to overcome pharmacokinetic challenges by masking the active drug until it reaches its target site. nih.govnih.gov For an inhaled drug like Laninamivir Octanoate, the goal is localized delivery and activation within the pulmonary system. Studying this process at a high resolution presents a significant challenge.
The use of this compound opens the door to novel analytical methodologies for visualizing and quantifying this localized bioactivation. Techniques such as imaging mass spectrometry (IMS) can leverage the unique mass of the deuterated compound and its resulting active metabolite. By analyzing thin sections of lung tissue after administration, researchers could map the spatial distribution of both the prodrug and the active drug. This would provide unprecedented insight into the precise locations of bioactivation—whether in the bronchial epithelium, alveoli, or other specific cell types. Such detailed understanding is essential for optimizing drug delivery systems and ensuring the active compound is released at the intended site of action to maximize efficacy.
Contribution to Systems Pharmacology and Multi-Omics Data Interpretation
Systems pharmacology aims to understand drug action on a holistic level by integrating data from various biological domains. Stable isotope labeling is a cornerstone of this approach, enabling the connection of metabolic networks with other 'omics' datasets like proteomics and transcriptomics. nih.gov this compound is a key enabling tool for generating the high-quality quantitative data required for robust systems pharmacology models.
Pharmacokinetic data derived from tracer studies using this compound can be integrated into multi-omics frameworks. pharmiweb.com For example, the measured rate of prodrug bioactivation can be correlated with proteomic data on the abundance of activating enzymes and with transcriptomic data on the expression of the genes that code for them. This integrated analysis can reveal complex regulatory networks and help identify potential biomarkers for drug response. Ultimately, these computational models can predict how an individual's unique genetic and protein expression profile might influence their response to the drug, representing a significant step toward personalized medicine.
| Omics Level | Data Type | Contribution to Model |
|---|---|---|
| Metabolomics | Quantitative PK data of prodrug and active drug (using d3-standard). | Provides precise measurement of drug bioactivation and clearance rates. |
| Proteomics | Absolute quantification of bioactivating enzymes (e.g., ESD, APT1). | Correlates enzyme abundance with the rate of drug metabolism. |
| Genomics/Transcriptomics | Gene expression levels (mRNA) of activating enzymes; identification of SNPs. | Links genetic variation and expression to enzyme levels and drug response. |
Q & A
Q. What dosing regimens for Laninamivir Octanoate-d3 are validated in clinical trials, and how do their efficacy profiles compare?
Methodological Answer:
- Regimens : Two primary regimens are established:
- Single 40 mg dose (LO-40SD).
- 20 mg once daily for 2 days (LO-20TD).
- Efficacy Metrics : Both regimens demonstrated comparable efficacy in reducing clinical influenza incidence (3% in treatment groups vs. 10% in placebo), with a relative risk reduction (RRR) of 70% (100 × [1 − laninamivir/placebo]). Efficacy was assessed via laboratory-confirmed influenza cases and symptom severity scoring (axillary temperature ≥37.5°C or symptom scores ≥2). Statistical significance was evaluated using Fisher’s exact test .
Q. What statistical methods are recommended for analyzing this compound’s prophylactic efficacy?
Methodological Answer:
- Primary Analysis : Use Fisher’s exact test for categorical outcomes (e.g., incidence rates).
- Sample Size Calculation : Based on assumed clinical influenza rates (3% for laninamivir vs. 10% for placebo), a sample size of 250 per group achieves 80% power to detect superiority.
- Secondary Metrics : Relative risk reduction (RRR) and confidence intervals (CI) for robustness. Adjust for covariates like age and comorbidities in subgroup analyses .
Q. How is influenza infection defined in this compound trials?
Methodological Answer:
- Case Definition : Laboratory confirmation (RT-PCR or viral culture) plus either:
- Axillary temperature ≥37.5°C.
- Symptom severity score ≥2 (e.g., cough, sore throat).
- Endpoint Stratification : Separate analyses for index cases (baseline virus-negative) and household contacts to control for transmission dynamics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in efficacy data between this compound and oseltamivir across diverse populations?
Methodological Answer:
- Meta-Analysis : Pool data from prophylaxis studies (e.g., LO-40SD vs. oseltamivir’s 75 mg twice daily for 10 days) while controlling for variables like age, immunocompromised status, and viral subtypes.
- Mechanistic Studies : Compare neuraminidase inhibition kinetics (e.g., IC₅₀ values) in vitro to explain population-specific variations.
- Real-World Data : Incorporate observational studies to assess compliance differences (single-dose vs. multi-dose regimens) impacting outcomes .
Q. What methodologies optimize assessment of this compound’s long-term resistance in immunocompromised cohorts?
Methodological Answer:
- Longitudinal Genomic Sequencing : Track neuraminidase gene mutations in serial nasopharyngeal samples over 6–12 months.
- In Vitro Susceptibility Assays : Compare pre- and post-treatment viral isolates against this compound.
- Controlled Cohorts : Include immunocompetent participants to isolate resistance mechanisms unique to immunocompromised states. Reference WHO guidelines for antiviral resistance monitoring .
Q. How should pharmacokinetic (PK) studies of this compound be designed for pediatric populations?
Methodological Answer:
- Age-Stratified Cohorts : Enroll children (2–12 years) and adolescents (13–17 years) with weight-adjusted dosing (e.g., mg/kg).
- PK Sampling : Use sparse sampling techniques to minimize blood volume. Quantify plasma levels via LC-MS/MS.
- Safety Endpoints : Monitor pulmonary function (spirometry) due to inhalation administration. Cross-reference with oseltamivir PK data for pediatric benchmarking .
Data Contradiction & Analysis
Q. How to interpret conflicting results in this compound’s efficacy between household contact studies and nursing home trials?
Methodological Answer:
- Contextual Factors : Household studies (high exposure risk) may overestimate efficacy vs. nursing home trials (baseline immunity variability).
- Statistical Adjustments : Use multivariate regression to control for baseline seroprotection rates and prior vaccination status.
- Dose Optimization : Test higher doses (e.g., 60 mg) in nursing home cohorts with pre-existing immunity .
Q. What strategies validate the consistency of this compound’s safety profile across ethnicities?
Methodological Answer:
- Pharmacogenomic Studies : Screen for polymorphisms in drug-metabolizing enzymes (e.g., CYP450 isoforms) affecting drug clearance.
- Multi-Center Trials : Enroll diverse populations (Asia, Europe, Americas) with harmonized adverse event reporting (e.g., CTCAE criteria).
- Post-Marketing Surveillance : Leverage databases like WHO VigiBase to detect rare adverse events .
Tables for Reference
Q. Table 1. Key Efficacy Metrics from Phase III Trials
| Regimen | Clinical Influenza Incidence | RRR (%) | Statistical Test |
|---|---|---|---|
| LO-40SD (40 mg) | 3% | 70 | Fisher’s exact (p<0.05) |
| LO-20TD (20 mg) | 3% | 70 | Fisher’s exact (p<0.05) |
| Placebo | 10% | — | — |
| Source: |
Q. Table 2. Recommended Methodologies for Resistance Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
